chemical structure and properties of 6-Chloro-2,3-dihydro-1H-indene-5-carboxylic acid
chemical structure and properties of 6-Chloro-2,3-dihydro-1H-indene-5-carboxylic acid
An In-depth Technical Guide: 6-Chloro-2,3-dihydro-1H-indene-5-carboxylic acid
Introduction
The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, represents a privileged structure in medicinal chemistry and materials science. Its rigid conformation and synthetic tractability make it a valuable core for designing a wide array of biologically active molecules and functional materials.[1][2] Derivatives of indane have demonstrated potential as antioxidants, cyclooxygenase-2 (COX-2) inhibitors, and are key intermediates in the synthesis of complex agrochemicals.[1][3]
This technical guide provides a comprehensive overview of a specific, functionalized indane derivative: 6-Chloro-2,3-dihydro-1H-indene-5-carboxylic acid . As a halogenated aromatic carboxylic acid, this molecule serves as a versatile building block for further chemical elaboration. This document, intended for researchers, chemists, and drug development professionals, will detail the compound's chemical structure, physicochemical properties, spectroscopic signature, a plausible synthetic route with a detailed protocol, and an analysis of its chemical reactivity and potential applications.
Molecular Structure and Chemical Identity
The fundamental architecture of 6-Chloro-2,3-dihydro-1H-indene-5-carboxylic acid is characterized by the indane core, with a chlorine atom at the C-6 position and a carboxylic acid group at the C-5 position of the aromatic ring. This specific substitution pattern dictates its electronic properties and reactivity.
| Identifier | Value |
| IUPAC Name | 6-Chloro-2,3-dihydro-1H-indene-5-carboxylic acid |
| Molecular Formula | C₁₀H₉ClO₂ |
| Molecular Weight | 196.63 g/mol [4] |
| Canonical SMILES | C1CC2=C(C=C(C(=C2)C(=O)O)Cl)C1 |
| InChI Key | FNUCRGFMMFEQST-UHFFFAOYSA-N |
| CAS Number | Not readily available in public databases. |
Physicochemical Properties
The physical properties of the title compound are governed by the interplay between the nonpolar indane backbone and the polar carboxylic acid and chloro substituents. The carboxylic acid group allows for strong intermolecular hydrogen bonding, which typically results in a relatively high boiling point and melting point for a molecule of its size.[5][6]
| Property | Value (Predicted/Estimated) | Notes |
| Boiling Point | 343.9 ± 42.0 °C at 760 mmHg[4] | High boiling point is attributed to strong hydrogen-bonding dimers formed by the carboxylic acid groups.[6] |
| pKa | 4.06 ± 0.20[7] | Typical for a benzoic acid derivative. The chloro group provides a slight electron-withdrawing effect. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, diethyl ether). | The nonpolar indane core limits water solubility, while the carboxyl group allows for solubility in polar organic solvents.[5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound. Based on its functional groups and molecular structure, the following spectral characteristics are expected.
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals for the aromatic and aliphatic protons.
| Proton Type | Expected δ (ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.2[8] | Broad Singlet (s) | Signal is often broad and its position is concentration-dependent. Disappears upon D₂O exchange.[9] |
| Aromatic (C4-H) | ~7.9 | Singlet (s) | Downfield due to proximity to the electron-withdrawing COOH and Cl groups. |
| Aromatic (C7-H) | ~7.3 | Singlet (s) | Upfield relative to C4-H. |
| Benzylic (-CH₂-) | ~2.9 | Triplet (t) | Protons at C1 and C3 are chemically equivalent. |
| Aliphatic (-CH₂-) | ~2.1 | Quintet (quin) | Protons at C2 are coupled to the four benzylic protons. |
¹³C NMR Spectroscopy
The carbon spectrum will show distinct signals for the carbonyl, aromatic, and aliphatic carbons.
| Carbon Type | Expected δ (ppm) | Notes |
| Carbonyl (-C OOH) | 165 - 185[9] | The most downfield signal in the spectrum. |
| Aromatic (C3a, C7a, C5, C6) | 125 - 145 | Four distinct quaternary carbon signals in the aromatic region. |
| Aromatic (C4, C7) | 120 - 130 | Two signals for the CH carbons in the aromatic region. |
| Benzylic (C1, C3) | ~32 | Aliphatic carbons attached to the aromatic ring. |
| Aliphatic (C2) | ~25 | The central aliphatic carbon of the five-membered ring. |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group.
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300[9][10] | Very Broad | This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[10] |
| C=O Stretch (Carbonyl) | 1690 - 1760[10] | Strong, Sharp | A very intense absorption, characteristic of the carbonyl group. |
| C-O Stretch | 1210 - 1320[10][11] | Medium | Associated with the carboxylic acid C-O single bond. |
| Aromatic C=C Stretch | ~1600, ~1475 | Medium to Weak | Indicates the presence of the benzene ring. |
| C-Cl Stretch | 600 - 800 | Medium | Absorption for the carbon-chlorine bond. |
Mass Spectrometry
In mass spectrometry, the compound would exhibit a characteristic molecular ion peak. Using electrospray ionization (ESI) in negative mode, the deprotonated molecule is typically the most abundant ion.[12]
-
Molecular Ion (M⁺): m/z ≈ 196.6 (with a characteristic M+2 isotope peak for Chlorine at ~3:1 ratio).
-
[M-H]⁻ Ion: m/z ≈ 195.6 (in negative ion mode).
-
Key Fragmentation: Common fragmentation pathways for aromatic carboxylic acids include the loss of H₂O (M-18) and the carboxyl group (M-45 for -COOH).[13]
Synthesis and Methodology
While numerous methods exist for synthesizing indane derivatives, a robust and logical approach to 6-Chloro-2,3-dihydro-1H-indene-5-carboxylic acid involves a multi-step sequence starting from the commercially available 2,3-dihydro-1H-indene (indane). This pathway leverages well-established, high-yielding reactions in organic chemistry.
Proposed Synthetic Pathway
The proposed synthesis involves three primary transformations:
-
Friedel-Crafts Acylation: Introduction of an acetyl group at the C-5 position of the indane ring.
-
Haloform Reaction: Oxidation of the methyl ketone to a carboxylic acid.
-
Electrophilic Aromatic Chlorination: Regioselective installation of a chlorine atom at the C-6 position.
Caption: Proposed three-step synthesis of the title compound from indane.
Detailed Experimental Protocol
Causality Behind Experimental Choices: This protocol is designed for regiochemical control. The Friedel-Crafts acylation of indane preferentially occurs at the C-5 position due to the activating, para-directing nature of the fused alkyl ring. The subsequent haloform reaction is a classic and efficient method for converting an aryl methyl ketone into a carboxylic acid. Finally, the chlorination is directed to the C-6 position, which is ortho to the activating alkyl ring and meta to the deactivating carboxylic acid group, providing a high degree of regioselectivity.
Step 1: Friedel-Crafts Acylation to yield 5-Acetyl-2,3-dihydro-1H-indene
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add acetyl chloride (1.0 eq.) dropwise to the suspension via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C. The formation of the acylium ion electrophile is critical for the reaction.[14][15]
-
Substrate Addition: Add a solution of 2,3-dihydro-1H-indene (1.0 eq.) in anhydrous DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. This step quenches the reaction and hydrolyzes the aluminum complexes. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 5-acetyl-2,3-dihydro-1H-indene.
Step 2: Haloform Reaction to yield 2,3-dihydro-1H-indene-5-carboxylic acid
-
Setup: In a round-bottom flask, dissolve the 5-acetyl-2,3-dihydro-1H-indene (1.0 eq.) in a suitable solvent like 1,4-dioxane.
-
Reagent Preparation: Separately, prepare a solution of sodium hydroxide (NaOH, excess) in water and cool it to 0 °C. Slowly add bromine (Br₂, ~3.3 eq.) to the cold NaOH solution to form sodium hypobromite (NaOBr) in situ.
-
Reaction: Add the cold NaOBr solution dropwise to the solution of the ketone. Stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Quench any excess hypobromite by adding a small amount of sodium bisulfite solution. Acidify the mixture to a pH of ~2 with concentrated HCl. The carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,3-dihydro-1H-indene-5-carboxylic acid.
Step 3: Electrophilic Aromatic Chlorination to yield 6-Chloro-2,3-dihydro-1H-indene-5-carboxylic acid
-
Setup: In a flask protected from light, dissolve 2,3-dihydro-1H-indene-5-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Catalyst Addition: Add a catalytic amount of anhydrous iron(III) chloride (FeCl₃, ~0.1 eq.). The Lewis acid catalyst polarizes the Cl-Cl bond, making it more electrophilic.
-
Chlorination: Bubble chlorine gas (Cl₂, ~1.1 eq.) through the solution or add a solution of Cl₂ in CCl₄ slowly. Maintain the temperature as needed (often room temperature is sufficient).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Pour the reaction mixture into water to quench the catalyst. If a solid precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, 6-Chloro-2,3-dihydro-1H-indene-5-carboxylic acid.
Chemical Reactivity and Potential Applications
The reactivity of the title compound is twofold, involving both the carboxylic acid moiety and the substituted aromatic ring.
-
Carboxylic Acid Reactivity: The -COOH group can undergo standard transformations, such as esterification (with an alcohol under acidic catalysis), conversion to an acyl chloride (using thionyl chloride), and amide formation (via the acyl chloride or with coupling agents). These reactions allow for the attachment of diverse functional groups, making it a valuable intermediate for building more complex molecules.[6][16]
-
Aromatic Ring Reactivity: The aromatic ring is moderately deactivated by the presence of the chloro and carboxyl groups, making further electrophilic substitution challenging but possible under forcing conditions.
Potential Applications: Given the prevalence of the indane core in pharmaceuticals and agrochemicals, 6-Chloro-2,3-dihydro-1H-indene-5-carboxylic acid is a promising starting material or intermediate.[3] Its structure allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The chloro and carboxylic acid groups provide handles for creating libraries of esters, amides, and other derivatives for biological screening.
Conclusion
6-Chloro-2,3-dihydro-1H-indene-5-carboxylic acid is a functionalized indane derivative with significant potential as a chemical building block. This guide has detailed its structural, physical, and spectroscopic properties. A logical and efficient three-step synthesis from indane has been proposed, complete with a detailed experimental protocol grounded in established chemical principles. The compound's reactivity profile makes it a versatile substrate for creating a wide range of derivatives, positioning it as a valuable intermediate for researchers in synthetic chemistry, drug discovery, and materials science.
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